molecular formula C11H19BrO3 B13866445 Acetic acid;1-bromonon-2-yn-4-ol CAS No. 54315-35-4

Acetic acid;1-bromonon-2-yn-4-ol

Cat. No.: B13866445
CAS No.: 54315-35-4
M. Wt: 279.17 g/mol
InChI Key: NAVMZMBMFVUDIS-UHFFFAOYSA-N
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Description

Acetic acid;1-bromonon-2-yn-4-ol is a chemical compound with the molecular formula C11H19BrO3 It is known for its unique structure, which includes a bromine atom and a hydroxyl group attached to a non-2-yn backbone

Properties

CAS No.

54315-35-4

Molecular Formula

C11H19BrO3

Molecular Weight

279.17 g/mol

IUPAC Name

acetic acid;1-bromonon-2-yn-4-ol

InChI

InChI=1S/C9H15BrO.C2H4O2/c1-2-3-4-6-9(11)7-5-8-10;1-2(3)4/h9,11H,2-4,6,8H2,1H3;1H3,(H,3,4)

InChI Key

NAVMZMBMFVUDIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C#CCBr)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-bromonon-2-yn-4-ol typically involves the bromination of a suitable precursor. One common method is the bromination of non-2-yn-4-ol using bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the molecule .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-bromonon-2-yn-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce ketones or aldehydes .

Scientific Research Applications

Acetic acid;1-bromonon-2-yn-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;1-bromonon-2-yn-4-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;1-bromonon-2-yn-4-ol is unique due to its specific structure, which includes a non-2-yn backbone with a bromine atom and hydroxyl group.

Biological Activity

Acetic acid; 1-bromonon-2-yn-4-ol, a compound with the CAS number 54315-35-4, has garnered attention in various fields, particularly in biological research. This article focuses on its biological activity, including its antibacterial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H11BrO2
Molecular Weight: 243.1 g/mol
IUPAC Name: Acetic acid; 1-bromonon-2-yn-4-ol

The compound features a bromine atom attached to a non-yne structure, which contributes to its unique reactivity and biological activity.

Antibacterial Activity

Research has demonstrated that acetic acid exhibits significant antibacterial properties. A study highlighted the effectiveness of acetic acid against biofilm-forming pathogens, particularly in burn wound infections. The results indicated:

  • Minimum Inhibitory Concentration (MIC): Ranged from 0.16% to 0.31% for various isolates.
  • Biofilm Prevention: Effective at concentrations of 0.31%.
  • Biofilm Eradication: Complete eradication of mature biofilms was achieved within three hours of exposure to acetic acid .

Table 1: Antibacterial Efficacy of Acetic Acid Against Common Pathogens

PathogenMIC (%)Biofilm Formation PreventionBiofilm Eradication Time (hours)
Pseudomonas aeruginosa0.16Yes3
Staphylococcus aureus0.31Yes3
Enterococcus faecalis0.31Yes3
Acinetobacter baumannii0.31Yes3

The mechanism through which acetic acid exerts its antibacterial effects involves the disruption of cellular membranes and metabolic processes in bacteria. The acidic environment created by acetic acid can lead to protein denaturation and inhibition of essential enzymatic activities within bacterial cells .

Therapeutic Applications

Acetic acid's antibacterial properties suggest potential therapeutic applications, particularly in treating infections resistant to conventional antibiotics. Its low cost and availability make it an attractive option for clinical use, especially in resource-limited settings.

Case Studies

  • Burn Wound Management : A clinical study assessed the application of acetic acid in treating burn wounds infected with multi-drug resistant bacteria. The study found that patients treated with diluted acetic acid showed significant improvement in wound healing and reduction in infection rates compared to standard treatments .
  • Biofilm Disruption : Another research project focused on the ability of acetic acid to disrupt biofilms formed by Pseudomonas aeruginosa. The findings revealed that exposure to acetic acid not only inhibited growth but also effectively dismantled established biofilms, indicating its potential as a biocide in medical settings .

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